molecular formula C11H17N3O2 B4330586 ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

Cat. No.: B4330586
M. Wt: 223.27 g/mol
InChI Key: IDGIHDVDPXEUMM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate is a heterocyclic compound that belongs to the imidazoazepine family This compound is characterized by its unique structure, which includes an imidazo ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminoacetate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazoazepine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazoazepine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar imidazo ring but is fused to a pyridine ring instead of an azepine ring.

    5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde: This compound has a similar azepine ring but with a different functional group at the 2-position.

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-10(12)13-8-6-4-3-5-7-14(8)9/h2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIHDVDPXEUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 3
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 4
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 5
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 6
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

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